Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

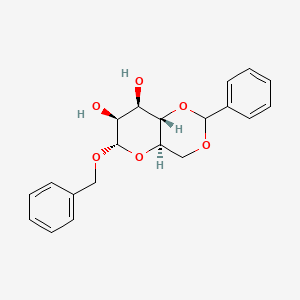

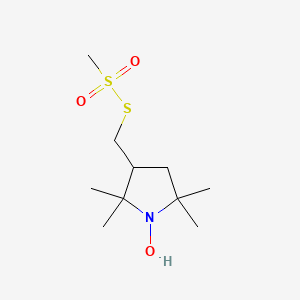

“Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate” is a chemical compound with the molecular formula C29H56O9 . It is also known as "tert-Butyl (23-hydroxy-3,6,9,12,15,18,21-heptaoxatricosyl)carbamate" . The compound has a molecular weight of 548.75 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C21H43NO10/c1-21(2,3)32-20(24)22-4-6-25-8-10-27-12-14-29-16-18-31-19-17-30-15-13-28-11-9-26-7-5-23/h23H,4-19H2,1-3H3,(H,22,24) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is an oil and is soluble in chloroform, dichloromethane, ethyl acetate, and methanol . It should be stored at -20° C .Applications De Recherche Scientifique

Synthetic Applications in Organic Chemistry

Fluoroalkyl-Substituted Pyrazoles Synthesis : Research demonstrates the acylation of tert-butyl enoates leading to the synthesis of fluorinated pyrazole carboxylic acids, showcasing a method for incorporating fluoroalkyl groups into complex molecules for potential pharmaceutical applications (Iminov et al., 2015).

Asymmetric Synthesis : Studies have focused on asymmetric synthesis, where tert-butyl enoates are used as substrates for enantioselective reactions. For example, the catalytic asymmetric synthesis involving rhodium complexes and arylboronic acids to produce tert-butyl 3,3-diarylpropanoates, indicating the importance of such esters in generating enantioenriched compounds for medicinal chemistry (Paquin et al., 2005).

Material Science and Polymers

- Biocompatible Polymers : Research into biocompatible polymers involves the copolymerization of tert-butyl esters with carbon dioxide to produce environmentally benign materials. This highlights the role of tert-butyl esters in creating sustainable polymers for medical applications, like drug delivery systems (Tsai et al., 2016).

Advanced Synthetic Techniques

- Liquid- and Solid-Phase Synthesis : The development of new synthetic methodologies, such as the liquid- and solid-phase synthesis of quinoxalines from tert-butyl diazenyl enoates, showcases the versatility of tert-butyl enoates in organic synthesis. This research can lead to the efficient production of heterocyclic compounds, which are crucial in pharmaceutical development (Attanasi et al., 2001).

Advanced Materials

- Liquid Crystalline Homologous Series : Studies have synthesized and characterized new rod-like homologous series with central ester linkage and terminal tert-butyl group. These materials exhibit mesomorphic properties and have potential applications in liquid crystal displays and other advanced materials technologies (Thakur & Patel, 2020).

Safety and Hazards

The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Propriétés

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H56O9/c1-5-6-7-8-9-10-11-12-13-14-31-15-16-32-17-18-33-19-20-34-21-22-35-23-24-36-25-26-37-27-28(30)38-29(2,3)4/h5H,1,6-27H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUURNVGHQJQRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCCCCCCCCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H56O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00723040 |

Source

|

| Record name | tert-Butyl 3,6,9,12,15,18,21-heptaoxadotriacont-31-en-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate | |

CAS RN |

887353-83-5 |

Source

|

| Record name | tert-Butyl 3,6,9,12,15,18,21-heptaoxadotriacont-31-en-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B561679.png)